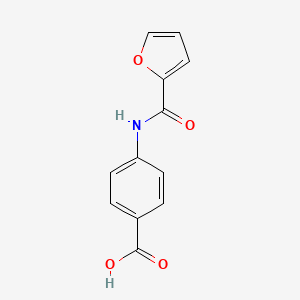

4-(2-Furoylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSXLVUUFLNDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313434 | |

| Record name | 4-(2-Furoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-34-3 | |

| Record name | 5768-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Furoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Furoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-furoylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is an amide derivative of 4-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway in many organisms. The acylation of PABA and its derivatives is a common strategy in drug discovery to modify its biological activity, leading to compounds with potential antimicrobial, and cytotoxic properties.[1][2] The synthesis of the title compound is a straightforward application of the Schotten-Baumann reaction, a well-established method for the acylation of amines.[3][4][5][6][7]

Synthesis Pathway

The primary and most efficient pathway for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-aminobenzoic acid and 2-furoyl chloride. This reaction falls under the category of the Schotten-Baumann reaction, which is characterized by the acylation of an amine in the presence of a base.[3][6][7]

The overall reaction is as follows:

The reaction proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of 2-furoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten-Baumann reaction: Significance and symbolism [wisdomlib.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Furoylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2-Furoylamino)benzoic acid (CAS No: 5768-34-3). Due to the limited availability of experimental data for this specific compound, this document presents a combination of calculated values and detailed, standardized experimental protocols that can be employed for its precise characterization. This information is crucial for researchers in drug discovery and development, as these properties significantly influence a compound's behavior in biological systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively reported in the literature, the following table summarizes the available and calculated data.

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₉NO₄ | [CymitQuimica] |

| Molecular Weight | 231.20 g/mol | [ChemicalBook] |

| Appearance | Solid (predicted) | [CymitQuimica] |

| Melting Point | Experimental data not available. Benzoic acid, a related compound, has a melting point of 122.4 °C. | [Sigma-Aldrich] |

| Boiling Point | Experimental data not available. | |

| Aqueous Solubility | Experimental data not available. Benzoic acid has a solubility of 3.44 g/L in water at 25 °C. | [Wikipedia] |

| pKa | Experimental data not available. The pKa of benzoic acid in water at 25°C is 4.20. | [Wikipedia] |

| LogP (calculated) | 1.3 (XLogP3) | [CymitQuimica] |

Experimental Protocols

To facilitate further research and characterization of this compound, the following sections detail standardized experimental methodologies for determining its key physicochemical properties.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminobenzoic acid with 2-furoyl chloride. This is a standard method for the formation of an amide bond.

Materials:

-

4-aminobenzoic acid

-

2-furoyl chloride

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle (if necessary)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous DCM.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 2-furoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the identity and purity of the product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically suggests a pure substance, while a broad range often indicates the presence of impurities.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.

Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for its determination.

Materials:

-

Purified this compound

-

Distilled or deionized water

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solid.

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Determination of pKa

The pKa value is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and reliable method for pKa determination.

Materials:

-

Purified this compound

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Add KCl to maintain a constant ionic strength.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties. The shake-flask method is the classical approach for experimental LogP determination.

Materials:

-

Purified this compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.

-

Add a known volume of the other phase to create a two-phase system.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

-

After shaking, centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Conclusion

This technical guide provides the currently available physicochemical information for this compound and outlines detailed experimental protocols for the determination of its key properties. The provided methodologies are standard in the pharmaceutical industry and will enable researchers to generate the necessary data to fully characterize this compound for drug discovery and development purposes. The synthesis workflow and experimental diagrams offer a clear visual guide for laboratory implementation. Further experimental investigation is highly encouraged to establish a complete and validated physicochemical profile for this compound.

References

An In-depth Technical Guide to 4-(2-Furoylamino)benzoic acid (CAS Number: 5768-34-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 4-(2-Furoylamino)benzoic acid. This guide provides a comprehensive overview based on available data, established chemical principles, and analysis of structurally related compounds. Predicted properties and potential biological activities are noted as such and should be confirmed through experimental validation.

Executive Summary

This compound is a chemical compound containing a benzoic acid moiety linked to a furan ring through an amide group. Its structure suggests potential for diverse chemical reactivity and biological activity, drawing from the characteristics of its constituent functional groups. This document provides a detailed summary of its known and predicted physicochemical properties, a plausible synthesis protocol, and an exploration of its potential pharmacological relevance based on analogous structures. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.

Identification and Structure

| Property | Value | Citation |

| CAS Number | 5768-34-3 | [1][2] |

| Molecular Formula | C₁₂H₉NO₄ | [3] |

| Molecular Weight | 231.21 g/mol | [3] |

| IUPAC Name | 4-(furan-2-carbonylamino)benzoic acid | [1] |

| Synonyms | 4-(Furan-2-carboxamido)benzoic acid, 4-(2-Furamido)benzoic acid | [1] |

| Appearance | Solid | [1] |

| SMILES | O=C(O)c1ccc(NC(=O)c2occc2)cc1 | [2] |

| InChI Key | LKSXLVUUFLNDSS-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Data

The following table summarizes computed physicochemical properties which are important for predicting the compound's behavior, such as its solubility and membrane permeability.

| Property | Predicted Value | Citation |

| XLogP3 | 1.3 | [1] |

| Topological Polar Surface Area | 79.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 231.053 g/mol | [1] |

| pKa (Predicted) | ~4.0 - 4.5 | |

| Melting Point (Predicted) | >250 °C | |

| Boiling Point (Predicted) | Decomposes | |

| Solubility (Predicted) | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard and reliable method would be the acylation of 4-aminobenzoic acid with 2-furoyl chloride.

Experimental Protocol: Synthesis via Acylation

Reaction Scheme: 4-Aminobenzoic acid + 2-Furoyl chloride → this compound + HCl

Materials:

-

4-Aminobenzoic acid

-

2-Furoyl chloride

-

Pyridine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in anhydrous DCM.

-

Addition of Base: Add 1.1 equivalents of pyridine to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 1.05 equivalents of 2-furoyl chloride in anhydrous DCM to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

References

A Technical Guide to the Biological Activity Screening of Novel Furoylamino Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel furoylamino benzoic acid derivatives for their therapeutic potential. Furoylamino benzoic acids, a class of compounds characterized by a furan ring linked to a benzoic acid moiety via an amide bond, have garnered interest in medicinal chemistry due to their structural similarity to known bioactive molecules and their potential for diverse pharmacological activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways to facilitate further research and development in this area.

Anticancer Activity Screening

The evaluation of novel compounds for anticancer properties is a cornerstone of oncological drug discovery. The primary objective is to identify agents that can selectively inhibit the growth of cancer cells or induce apoptosis (programmed cell death) with minimal toxicity to normal cells.[3] Screening typically begins with in vitro assays using a panel of human cancer cell lines.[4]

Experimental Workflow: In Vitro Anticancer Screening

The general workflow for initial in vitro screening involves culturing cancer cells, treating them with the test compounds, and subsequently assessing cell viability and the mechanism of cell death.

References

In Silico Prediction of 4-(2-Furoylamino)benzoic Acid Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to identify and characterize potential protein targets for the compound 4-(2-furoylamino)benzoic acid. In the absence of extensive experimental data, computational methods provide a robust framework for hypothesis generation, guiding future experimental validation. This document details methodologies for ligand-based target prediction, structure-based validation through molecular docking, and the elucidation of associated signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams, adhering to specified formatting requirements.

Introduction to In Silico Target Identification

Target identification is a critical initial step in the drug discovery pipeline.[1] Computational, or in silico, approaches have emerged as indispensable tools to accelerate this process, reducing costs and attrition rates by prioritizing promising drug candidates.[2][3] These methods can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based methods operate on the principle of molecular similarity, postulating that structurally similar molecules are likely to bind to the same protein targets. Techniques include 2D and 3D similarity searching and pharmacophore mapping.

-

Structure-based methods , such as molecular docking, utilize the three-dimensional structure of a potential protein target to predict the binding conformation and affinity of a ligand.[2]

This guide will employ a hierarchical approach, beginning with broad, ligand-based screening to generate a list of potential targets, followed by more computationally intensive structure-based methods to refine and prioritize these predictions.

Methodology and Experimental Protocols

Ligand Preparation

Accurate representation of the ligand is fundamental to the success of any in silico study. The protocol for preparing this compound is as follows:

Experimental Protocol: Ligand Preparation

-

2D Structure Definition: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, O=C(NC1=CC=C(C=C1)C(O)=O)C2=CC=CO2, is used as the starting point.

-

3D Structure Generation: The SMILES string is converted into a 3D structure using a molecular modeling program such as Avogadro or ChemDraw.

-

Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. The Merck Molecular Force Field (MMFF94) is a suitable force field for this purpose.

-

File Format Conversion: The optimized structure is saved in a .mol2 or .sdf format for use in subsequent target prediction and docking software.

Ligand-Based Target Prediction

To generate an initial list of putative targets, web-based platforms that compare the query ligand to extensive databases of known bioactive molecules are utilized.

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Input: The SMILES string of this compound is submitted to the SwissTargetPrediction web server.[4][5][6]

-

Organism Selection: Homo sapiens is selected as the target organism.

-

Execution: The prediction algorithm calculates 2D and 3D similarity to a library of known ligands.

-

Output Analysis: The server returns a list of potential targets, ranked by a probability score based on the similarity of the query molecule to known ligands for each target.

Experimental Protocol: Target Prediction with PharmMapper

-

Input: The energy-minimized 3D structure of this compound (in .mol2 or .sdf format) is uploaded to the PharmMapper server.[7][8][9][10]

-

Database Selection: The "Human Protein Targets Only" database is selected.

-

Execution: PharmMapper aligns the query molecule to a vast database of pharmacophore models derived from protein-ligand complexes.

-

Output Analysis: Results are presented as a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore features of the binding site.

Structure-Based Target Validation: Molecular Docking

Molecular docking is employed to refine the list of predicted targets by modeling the direct interaction between this compound and the primary binding site of each protein.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Target Selection and Preparation:

-

Based on high probability scores and biological relevance from the ligand-based predictions, candidate protein targets are selected. For this guide, we will consider Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as hypothetical high-probability targets.

-

The 3D crystal structures of the target proteins (e.g., PDB ID: 5IKR for COX-2, PDB ID: 2PRG for PPAR-γ) are downloaded from the Protein Data Bank (PDB).[1][2][11]

-

Using AutoDock Tools, water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structure. The prepared protein is saved in the .pdbqt format.

-

-

Ligand Preparation: The previously prepared 3D structure of this compound is loaded into AutoDock Tools, its rotatable bonds are defined, and it is saved in the .pdbqt format.

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The coordinates for the grid center are typically determined from the position of the co-crystallized ligand in the original PDB file.

-

Docking Simulation: AutoDock Vina is executed using a configuration file that specifies the prepared protein and ligand files, as well as the grid box parameters.

-

Results Analysis: The output provides a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. Analysis of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) is performed using visualization software like PyMOL or Discovery Studio.

In Silico Prediction Results

Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate the output of the described in silico workflow. They are not experimentally validated results.

Predicted Targets from Ligand-Based Screening

The following table summarizes the hypothetical top-ranked potential targets for this compound identified through simulated ligand-based screening.

| Predicted Target | Target Class | SwissTargetPrediction Probability | PharmMapper Fit Score |

| Cyclooxygenase-2 (COX-2) | Enzyme | 0.85 | 5.62 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Nuclear Receptor | 0.79 | 5.11 |

| Carbonic Anhydrase II | Enzyme | 0.72 | 4.89 |

| Prostaglandin E Synthase 2 | Enzyme | 0.68 | 4.75 |

| Aldose Reductase | Enzyme | 0.65 | 4.63 |

Table 1: Hypothetical ligand-based prediction results for this compound.

Molecular Docking Results

Based on the initial screening, COX-2 and PPAR-γ were selected for molecular docking simulations to predict binding affinity and key interactions.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.9 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -8.2 | Ser289, His323, Tyr473 |

Table 2: Hypothetical molecular docking results for this compound against selected targets.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex biological and computational processes. The following diagrams were generated using the Graphviz DOT language.

Computational and Logical Workflows

Predicted Signaling Pathway Intervention

Based on the hypothetical docking results, this compound is predicted to inhibit Cyclooxygenase-2 (COX-2). The following diagram illustrates its potential role in the arachidonic acid signaling pathway.

Conclusion

This technical guide demonstrates a systematic in silico strategy for identifying and characterizing the potential targets of this compound. By integrating ligand-based screening with structure-based molecular docking, a prioritized list of candidate targets can be generated efficiently. The hypothetical results presented herein suggest that this compound may interact with targets involved in inflammatory pathways, such as COX-2. These computational predictions provide a strong foundation and rationale for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional studies, ultimately accelerating the drug discovery and development process.

References

- 1. rcsb.org [rcsb.org]

- 2. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 3. Home - Protein - NCBI [ncbi.nlm.nih.gov]

- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 7. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 9. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lilab-ecust.cn [lilab-ecust.cn]

- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]

The Ascending Trajectory of 4-(2-Furoylamino)benzoic Acid Derivatives in Therapeutic Research

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 4-(2-furoylamino)benzoic acid and its derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, potential applications, and mechanistic insights into this fascinating family of molecules.

The core structure, featuring a furan ring linked to a benzoic acid moiety via an amide bond, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research into these derivatives has unveiled significant potential in oncology and infectious diseases, positioning them as attractive candidates for further preclinical and clinical investigation.

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of this compound derivatives typically involves a straightforward yet versatile amidation reaction. The foundational step is the coupling of 4-aminobenzoic acid with 2-furoyl chloride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Further derivatization can be achieved at the carboxylic acid group of the benzoic acid moiety, leading to the formation of a diverse library of esters and amides. The synthesis of ester derivatives, for instance, can be accomplished by reacting the this compound with various alcohols in the presence of an acid catalyst or a coupling agent. Similarly, amide derivatives can be synthesized by coupling with a range of primary or secondary amines.

Potential Therapeutic Applications

Anticancer Activity

A growing body of evidence suggests that this compound derivatives possess notable anticancer properties. In vitro studies have demonstrated their cytotoxic effects against a panel of human cancer cell lines. The mechanism of action, while not yet fully elucidated for this specific class, is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

In an era marked by the rise of antibiotic resistance, the discovery of novel antimicrobial agents is a global health priority. Derivatives of this compound have shown encouraging activity against a spectrum of bacterial and fungal pathogens. The furan moiety, a known pharmacophore in many antimicrobial drugs, likely contributes to this activity. The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activity of these derivatives, the following tables summarize key quantitative data from published studies. It is important to note that the data presented here is for structurally related compounds, highlighting the potential of the broader class of furan-carboxamide and benzoic acid derivatives.

Table 1: Anticancer Activity of Selected Benzoic Acid and Furan Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| T10 | HCT-116 | <4 | [1] |

| MCF-7 | <4 | [1] | |

| U-87 MG | <4 | [1] | |

| A549 | <4 | [1] | |

| Compound 7 | K562 | 2.27 | [2] |

| HL-60 | 1.42 | [2] | |

| OKP-GS | 4.56 | [2] | |

| Compound 10 | K562 | 2.53 | [2] |

| HL-60 | 1.52 | [2] | |

| OKP-GS | 24.77 | [2] | |

| Carbamothioyl-furan-2-carboxamide (4a) | HepG2 | >20 µg/mL (35.01% viability) | [3] |

| Carbamothioyl-furan-2-carboxamide (4b) | HepG2 | >20 µg/mL (37.31% viability) | [3] |

| Carbamothioyl-furan-2-carboxamide (4c) | HepG2 | >20 µg/mL (39.22% viability) | [3] |

| Carbamothioyl-furan-2-carboxamide (4d) | HepG2 | >20 µg/mL (33.29% viability) | [3] |

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4a | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 4b | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 6'a | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 6'b | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 6'h | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 6'i | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 6'j | Staphylococcus aureus | 0.25-0.5 | [4] |

| Compound 2 | Staphylococcus aureus | 64-128 | [5] |

| Compound 3 | Staphylococcus aureus | 64-128 | [5] |

| Compound 5 | Staphylococcus aureus | 64-128 | [5] |

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane), 2-furoyl chloride is added dropwise at a controlled temperature, typically 0-5 °C. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the product is isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography. The structure of the synthesized compound is confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry.[5][6]

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9][10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12][13][14][15]

-

Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable bacterial or fungal growth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Molecular Landscape

To better understand the potential mechanisms and experimental workflows associated with the study of this compound derivatives, the following diagrams have been generated.

Figure 1. A generalized workflow for the synthesis of this compound derivatives.

Figure 2. A conceptual diagram of potential signaling pathways affected by anticancer benzoic acid derivatives.

Figure 3. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of the derivatives.

Conclusion and Future Directions

The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The preliminary data on their anticancer and antimicrobial activities are compelling, warranting more extensive investigation. Future research should focus on the synthesis of a broader library of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing the most promising candidates through the drug development pipeline, with the ultimate goal of translating these scientific discoveries into tangible clinical benefits.

References

- 1. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. en.iacld.com [en.iacld.com]

- 13. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

Spectroscopic and Analytical Characterization of 4-(2-Furoylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data essential for the characterization of 4-(2-Furoylamino)benzoic acid. The information detailed herein is critical for researchers and professionals involved in drug discovery and development, ensuring accurate identification and quality control of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.85 | s | 1H | -COOH |

| 10.65 | s | 1H | -NH- |

| 8.00 | d, J=8.8 Hz | 2H | Ar-H |

| 7.85 | d, J=8.8 Hz | 2H | Ar-H |

| 7.95 | dd, J=1.6, 0.8 Hz | 1H | Furan-H |

| 7.35 | dd, J=3.6, 0.8 Hz | 1H | Furan-H |

| 6.70 | dd, J=3.6, 1.6 Hz | 1H | Furan-H |

Note: Peak assignments are based on established chemical shift ranges and coupling patterns for similar molecular structures.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.2 | -COOH |

| 157.5 | -C=O (Amide) |

| 147.8 | Furan-C |

| 145.5 | Furan-C |

| 143.2 | Ar-C |

| 130.8 | Ar-C |

| 125.5 | Ar-C |

| 119.2 | Ar-C |

| 115.8 | Furan-C |

| 112.7 | Furan-C |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3250 | Strong | N-H stretch (Amide) |

| 1685 | Strong | C=O stretch (Carboxylic acid) |

| 1650 | Strong | C=O stretch (Amide I) |

| 1605, 1580 | Medium | C=C stretch (Aromatic) |

| 1540 | Medium | N-H bend (Amide II) |

| 1240 | Strong | C-O stretch (Carboxylic acid) |

| 1180 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₉NO₄[1] |

| Molecular Weight | 231.21 g/mol |

| Exact Mass | 231.05316 g/mol [1] |

| Monoisotopic Mass | 231.053 g/mol [1] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A solution of 4-aminobenzoic acid (1 equivalent) in anhydrous pyridine is cooled to 0°C. To this stirred solution, 2-furoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is then poured into ice-cold water, and the precipitate is collected by vacuum filtration. The crude product is washed with cold water and recrystallized from ethanol to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a potassium bromide (KBr) pellet method. A small amount of the sample is ground with anhydrous KBr and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The exact mass is determined using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

The Architectural Precision of Substituted Benzamides: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications, ranging from antipsychotic and prokinetic agents to promising new frontiers in oncology. Their efficacy is rooted in their ability to selectively interact with a variety of molecular targets, thereby modulating key signaling pathways involved in neurotransmission, cell cycle regulation, and apoptosis. This in-depth technical guide provides a comprehensive overview of the mechanisms of action for substituted benzamides, with a focus on their interactions with dopamine D2/D3 receptors, serotonin 5-HT4 receptors, and histone deacetylases (HDACs). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this critical area of medicinal chemistry.

Substituted Benzamides as Dopamine D2/D3 Receptor Antagonists

A cornerstone of the therapeutic utility of many substituted benzamides lies in their antagonist activity at dopamine D2 and D3 receptors. This is particularly relevant for their use as antipsychotic medications. By blocking these receptors, especially in the mesolimbic pathway, these compounds can alleviate the positive symptoms of schizophrenia.[1] The affinity for these receptors is a key determinant of their potency and clinical profile.

Quantitative Data: Receptor Binding Affinities

The binding affinities of various substituted benzamides for dopamine D2 and D3 receptors have been extensively characterized. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay, with a lower Ki value indicating a higher binding affinity.[1]

| Compound | Receptor | Ki (nM) | Species | Source(s) |

| Amisulpride | D2 | 2.8 | Human | [2] |

| D3 | 3.2 | Human | [2] | |

| (S)-Sulpiride | D2 | ~15 | Rat | [3] |

| D3 | ~13 | Rat | [3] | |

| D4 | 1000 | Rat | [3] | |

| Esamisulpride | D2 | 4.0 | Human | [4] |

| Aramisulpride | D2 | 140 | Human | [4] |

| [18F]DMFP | D2/D3 | 15 | - | [5] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[6] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[6][7] Substituted benzamide antagonists block this cascade by preventing dopamine binding. Furthermore, D2 receptor signaling can also occur through β-arrestin-dependent pathways, which can influence downstream effectors like Akt and GSK-3β.[8][9]

Experimental Protocol: Radioligand Binding Assay for D2 Receptors

This protocol is used to determine the binding affinity of a substituted benzamide for the dopamine D2 receptor.

Materials:

-

HEK293 cells expressing recombinant human D2 receptors.

-

Radioligand (e.g., [³H]-spiperone).

-

Test substituted benzamide compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test substituted benzamide.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substituted Benzamides as Serotonin 5-HT4 Receptor Agonists

Several substituted benzamides act as agonists at the serotonin 5-HT4 receptor, which is predominantly expressed in the gastrointestinal tract. This agonistic activity enhances gastrointestinal motility, making these compounds effective prokinetic agents for treating conditions like gastroparesis and functional dyspepsia.[10]

Quantitative Data: 5-HT4 Receptor Agonist Activity

The potency of substituted benzamides as 5-HT4 receptor agonists is typically measured by their EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

| Compound | EC50 (nM) | Preparation | Source(s) |

| Cisapride | 140 | - | [11] |

| 110 | Guinea-pig colon ascendens | [12] | |

| Mosapride | 208 | Rat esophagus | [13] |

| 73 | Guinea pig ileum | [13] | |

| 3029 | Guinea pig distal colon | [13] | |

| R 76,186 | 24 | Guinea-pig colon ascendens | [12] |

Signaling Pathway: 5-HT4 Receptor Agonism

The 5-HT4 receptor is a Gs-protein coupled receptor. Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels and activates PKA. In the myenteric plexus of the gut, this signaling cascade facilitates the release of acetylcholine, which in turn stimulates gastrointestinal muscle contraction and enhances motility.[14]

Experimental Protocol: GTPγS Binding Assay for 5-HT4 Receptor Agonism

This functional assay measures the activation of G-proteins coupled to the 5-HT4 receptor upon agonist binding.

Materials:

-

Cell membranes expressing the 5-HT4 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test substituted benzamide compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of the test substituted benzamide.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Termination and Measurement:

-

Filtration Method: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.

-

SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate.

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. The EC50 value is determined from the resulting dose-response curve.

Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy

A growing area of research is the application of substituted benzamides as anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[15]

Quantitative Data: HDAC Inhibitory Activity

The potency of substituted benzamides as HDAC inhibitors is determined by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%.

| Compound | HDAC Isoform | IC50 (µM) | Source(s) |

| Mocetinostat (MGCD0103) | HDAC1 | 0.15 | [16][17][18][19][20] |

| HDAC2 | 0.29 | [17][18] | |

| HDAC3 | 1.66 | [17][18] | |

| HDAC11 | 0.59 | [17][18] | |

| Entinostat (MS-275) | HDAC1 | 0.243 - 0.51 | [21][22] |

| HDAC2 | 0.453 | [21] | |

| HDAC3 | 0.248 - 1.7 | [21][22] |

Signaling Pathway: HDAC Inhibition and Apoptosis

HDAC inhibitors increase the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[15] They can also acetylate non-histone proteins, such as p53 and Ku70, which are involved in cell cycle control and apoptosis.[23][24] Acetylation of Ku70 can disrupt its interaction with the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.[23]

References

- 1. benchchem.com [benchchem.com]

- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-Sulpiride, D2-like dopamine antagonist (CAS 23672-07-3) | Abcam [abcam.com]

- 4. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cisapride and a structural analogue, R 76,186, are 5-hydroxytryptamine4 (5-HT4) receptor agonists on the guinea-pig colon ascendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. biocompare.com [biocompare.com]

- 20. apexbt.com [apexbt.com]

- 21. amsbio.com [amsbio.com]

- 22. selleckchem.com [selleckchem.com]

- 23. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Renaissance of Furan: A Technical Guide to Furoic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a simple five-membered aromatic heterocycle containing one oxygen atom, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties, planarity, and ability to engage in hydrogen bonding have made it a versatile building block for the development of a diverse array of therapeutic agents. Among the myriad of furan-containing compounds, furoic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the medicinal chemistry of furoic acid derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

A Spectrum of Biological Activities: From Microbes to Man

Furoic acid derivatives have demonstrated remarkable versatility in their biological activities, targeting a range of pathogens and physiological pathways implicated in human diseases. The following sections summarize the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Activity

The furan nucleus is a key component of several established antimicrobial agents.[1] Furoic acid derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. For instance, certain 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity, although their antibacterial efficacy can be limited.[2] The antimicrobial activity is often influenced by the nature and position of substituents on the furan ring and any appended aromatic systems. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial and antifungal activity of these compounds.

Anticancer Activity

The quest for novel anticancer agents has led researchers to explore the potential of furoic acid derivatives. Furoic acid hydrazides, in particular, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HeLa cells.[3] The mechanism of action for many of these compounds is still under investigation, but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the in vitro anticancer potency of these derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Furoic acid derivatives have been shown to possess anti-inflammatory properties.[4] The anti-inflammatory effects of these compounds are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats.[5] The activity of these derivatives is attributed to their ability to modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antiviral Activity

The emergence of viral diseases has underscored the urgent need for new antiviral therapies. Furan-containing compounds, including derivatives of furoic acid, have been investigated for their ability to inhibit viral replication.[6] The antiviral activity of these compounds is often assessed using assays such as the plaque reduction assay, which measures the ability of a compound to reduce the formation of viral plaques in cell culture.[6]

Quantitative Data Summary

To facilitate the comparison of the biological activities of various furoic acid derivatives, the following tables summarize the quantitative data reported in the literature.

Table 1: Antimicrobial Activity of Furoic Acid Derivatives

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 | [7] |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | 64-128 | [7] |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | 128 | [7] |

| 2-Methyl-5-aryl-3-furoic acids | Various Fungi | - | [2] |

Table 2: Anticancer Activity of Furoic Acid Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Furoic Acid Hydrazides | HeLa | - | [3] |

| Furan-based derivatives 4 and 7 | MCF-7 | 4.06 and 2.96 |

Table 3: Anti-inflammatory Activity of Furoic Acid Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

| Acetylenic furan derivatives | Carrageenan-induced rat paw edema | Good | |

| 2-Aryl-5-furyl-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Good to Moderate | [5] |

Table 4: Antiviral Activity of Furoic Acid Derivatives

| Compound/Derivative Class | Virus | Assay | Activity | Reference |

| 5-Arylfuran derivatives | Avian Influenza Virus (H9N2) | In ovo antiviral assay | Active | |

| 5-Arylfuran derivatives | Infectious Bronchitis Virus (IBV) | In ovo antiviral assay | Active | |

| Furanocoumarins | Influenza A (H1N1, H9N2) | CPE inhibition | EC50 = 4.52 - 5.98 µM |

Key Signaling Pathways

The biological effects of furoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.

Drug Discovery Workflow for Furoic Acid Derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Some furoic acid derivatives may exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Inhibition can occur at various points, such as preventing the degradation of IκBα or blocking the nuclear translocation of the p65 subunit.

Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain furoic acid derivatives may exert their anticancer effects by modulating the activity of key kinases in this pathway, such as ERK, JNK, and p38.

Modulation of the MAPK Signaling Pathway.

PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Some studies suggest that certain furoic acid derivatives may act as PPAR-γ agonists, contributing to their anti-inflammatory and metabolic effects.

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 3. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. jocpr.com [jocpr.com]

- 7. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Heterocyclic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic carboxylic acids represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules underscores the continuous drive to discover and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the methodologies employed in the discovery and synthesis of these critical compounds, offering detailed experimental protocols and insights into their biological significance.

The Biological Significance of Heterocyclic Carboxylic Acids

Heterocyclic compounds are integral to the architecture of many biomolecules, including nucleic acids and amino acids. The incorporation of a carboxylic acid moiety into a heterocyclic scaffold introduces a critical functional group for molecular recognition, enabling interactions with biological targets such as enzymes and receptors.[1][2][3][4] This functional group can participate in hydrogen bonding, salt-bridge formation, and other electrostatic interactions, which are pivotal for binding affinity and biological activity.[5]

In drug design, heterocyclic structures are often employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological activities.[1][4] The replacement of a functional group with a bioisostere can modulate the potency, selectivity, and metabolic stability of a drug candidate.[1][4] For instance, the tetrazole group is a well-known bioisostere for the carboxylic acid functionality and is present in several FDA-approved drugs.[1]

The therapeutic potential of novel heterocyclic carboxylic acids is vast, with applications spanning oncology, infectious diseases, and inflammation. A notable example is the discovery of benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[5] Furthermore, quinoxaline 1,4-di-N-oxide derivatives containing a carboxylic acid function have shown promise in the development of drugs for neglected diseases like tuberculosis and Chagas disease.[6][7]

Synthetic Strategies for Novel Heterocyclic Carboxylic Acids

The synthesis of heterocyclic carboxylic acids is a dynamic field, with continuous development of novel and efficient methodologies. These strategies often involve multi-step sequences, leveraging a diverse array of organic reactions to construct the heterocyclic core and introduce the carboxylic acid functionality.

Synthesis of Quinoxaline-Carboxylic Acids

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxaline-carboxylic acids can be achieved through various routes, including the oxidation of precursor molecules.

A common method involves the oxidation of a methyl or halomethyl group attached to the quinoxaline scaffold. For example, quinoxaline-6-carboxylic acid can be prepared from 6-methyl-quinoxaline through a two-step process involving initial halogenation followed by oxidation.[8]

Experimental Protocol: Synthesis of Quinoxaline-6-Carboxylic Acid

Step 1: Synthesis of 6-Bromomethyl-quinoxaline In a suitable flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) is dissolved in chlorobenzene (31 g). N-bromosuccinimide (2.32 g, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mmol) are added to the solution. The mixture is then heated and stirred under appropriate conditions to facilitate the bromination of the methyl group.[8]

Step 2: Oxidation to 6-Quinoxaline-carboxylic acid The 6-bromomethyl-quinoxaline intermediate is subjected to oxidation. An aqueous alkaline suspension of the intermediate is treated with oxygen in the presence of a transition metal catalyst, such as 5% Palladium on carbon (Pd/C). The suspension is heated to 85-95°C and sparged with air for an extended period (e.g., 48 hours). After the reaction, the catalyst is filtered off, and the resulting solution is neutralized with a dilute acid (e.g., sulfuric acid) to precipitate the desired quinoxaline-6-carboxylic acid.[8]

Table 1: Synthesis of 6-Quinoxaline-carboxylic acid - Key Parameters

| Parameter | Value | Reference |

| Starting Material | 6-methyl-quinoxaline | [8] |

| Halogenating Agent | N-bromosuccinimide | [8] |

| Radical Initiator | Benzoyl peroxide | [8] |

| Oxidation Catalyst | 5% Pd/C | [8] |

| Oxidation Temperature | 85-95°C | [8] |

| Yield | 85% | [8] |

Synthesis from 2-Acylbenzoic Acids

2-Acylbenzoic acids are versatile building blocks for the construction of a variety of heterocyclic systems due to their multiple reactive sites.[9] These compounds can undergo cascade cyclization reactions with different nucleophiles to afford diverse heterocyclic scaffolds.

Experimental Protocol: Catalyst-Free Cascade Cyclization A general procedure involves the reaction of a 2-acylbenzoic acid with a suitable binucleophile, such as an amino alcohol or a diamine, in a suitable solvent. The reaction mixture is heated to drive the cyclization and dehydration steps, leading to the formation of the final heterocyclic product. This approach has been successfully employed for the one-pot synthesis of isoindolobenzoxazinones and isoindoloquinazolinones.[9]

Table 2: Representative Heterocycles Synthesized from 2-Acylbenzoic Acids

| Heterocyclic System | Binucleophile | Key Features | Reference |

| Isoindolobenzoxazinones | Amino alcohols | Catalyst-free, one-pot | [9] |

| Isoindoloquinazolinones | Diamines | Catalyst-free, one-pot | [9] |

| Phthalazinones | Substituted hydrazines | Catalyst- and solvent-free | [9] |

Synthesis Utilizing α-Iminocarboxylic Acids

α-Iminocarboxylic acids, generated in situ, have emerged as valuable intermediates in the synthesis of N-heterocycles.[10][11] A notable strategy involves the reaction of ortho-substituted anilines with arylglyoxylic acids. This reaction proceeds via an intramolecular Michael addition of the in situ generated α-iminocarboxylic acid, followed by decarboxylation to yield the final heterocyclic product.[10][11]

Experimental Protocol: Synthesis of Benzo-fused N-Heterocycles In a typical reaction, an ortho-substituted aniline and an arylglyoxylic acid are dissolved in dimethyl sulfoxide (DMSO) and heated at a mild temperature (e.g., 40°C).[11] The reaction proceeds without the need for a catalyst to afford various benzo-fused five- to six-membered N-heterocycles, such as benzimidazoles, benzoxazoles, and benzothiazoles, in good to excellent yields.[10][11]

Table 3: Synthesis of N-Heterocycles from α-Iminocarboxylic Acids

| Starting Materials | Solvent | Temperature | Products | Yields | Reference |

| ortho-substituted anilines, arylglyoxylic acids | DMSO | 40°C | Benzimidazoles, Benzoxazoles, Benzothiazoles | High | [11] |

Signaling Pathways and Experimental Workflows

The biological activity of heterocyclic carboxylic acids is intrinsically linked to their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows for their discovery and synthesis is crucial for understanding their mechanism of action and for the rational design of new drug candidates.

Pim-1 Kinase Inhibition by Benzofuran-2-Carboxylic Acids

As previously mentioned, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase.[5] The carboxylic acid and an amino group on the heterocyclic core play a crucial role in binding to the active site of the enzyme through salt-bridge and hydrogen bond interactions.[5]

Caption: Discovery workflow and mechanism of Pim-1 kinase inhibition.

General Synthetic Workflow for Novel Heterocyclic Carboxylic Acids

The synthesis of novel heterocyclic carboxylic acids typically follows a structured workflow, beginning with the selection of appropriate starting materials and culminating in the purification and characterization of the final product.

Caption: A generalized experimental workflow for synthesis.

Carboxylic Acid Signaling in Cellular Metabolism

While not exclusively focused on heterocyclic carboxylic acids, it is important to understand the broader context of how carboxylic acids can act as signaling molecules. For example, cellular concentrations of citrate and malate can influence gene expression, indicating their role in metabolite signaling pathways that reflect the cell's energy and nutrient status.[12]

Caption: Role of carboxylic acids in metabolite signaling.

Conclusion

The discovery and synthesis of novel heterocyclic carboxylic acids remain a vibrant and critical area of research in drug development. The diverse synthetic strategies available, coupled with a deeper understanding of their interactions with biological targets, continue to fuel the discovery of new therapeutic agents. The detailed protocols and workflows presented in this guide offer a valuable resource for researchers dedicated to advancing this important field. As synthetic methodologies become more sophisticated and our understanding of cellular signaling pathways deepens, the potential for developing highly effective and selective drugs based on these scaffolds will undoubtedly continue to grow.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS | Annual Methodological Archive Research Review [amresearchjournal.com]

- 4. rroij.com [rroij.com]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy [organic-chemistry.org]

- 12. Transcriptomic Analysis of the Role of Carboxylic Acids in Metabolite Signaling in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(2-Furoylamino)benzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-(2-Furoylamino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis involves the N-acylation of 4-aminobenzoic acid with 2-furoyl chloride.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Application Note and Protocol: 1H and 13C NMR Analysis of 4-(2-Furoylamino)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Furoylamino)benzoic acid is a chemical compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

IUPAC Name: 4-(furan-2-carbonylamino)benzoic acid[1] Molecular Formula: C₁₂H₉NO₄[1] Molecular Weight: 231.21 g/mol Synonyms: 4-(Furan-2-carboxamido)benzoic acid, 4-(2-Furamido)benzoic acid[1]

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm for this compound. These predictions are based on the analysis of its structural components (benzoic acid and a furoyl group) and data from related compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.90 - 8.10 | Doublet (d) | ~8.5 | 2H |

| H-3', H-5' | 7.70 - 7.90 | Doublet (d) | ~8.5 | 2H |

| H-5 | 7.75 - 7.85 | Doublet of doublets (dd) | ~1.8, ~0.8 | 1H |

| H-3 | 7.20 - 7.30 | Doublet of doublets (dd) | ~3.6, ~0.8 | 1H |

| H-4 | 6.60 - 6.70 | Doublet of doublets (dd) | ~3.6, ~1.8 | 1H |

| -NH- | 10.0 - 10.5 | Singlet (s) | - | 1H |

| -COOH | 12.5 - 13.5 | Singlet (s) | - | 1H |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 157.0 - 159.0 |

| C=O (Acid) | 167.0 - 169.0 |

| C-1' | 125.0 - 127.0 |

| C-2', C-6' | 130.0 - 132.0 |

| C-3', C-5' | 118.0 - 120.0 |

| C-4' | 142.0 - 144.0 |

| C-2 | 147.0 - 149.0 |

| C-3 | 115.0 - 117.0 |

| C-4 | 112.0 - 114.0 |

| C-5 | 145.0 - 147.0 |

Experimental Protocol